molecular formula C23H27BrO4 B3511161 2,2'-[(4-bromophenyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione)

2,2'-[(4-bromophenyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione)

Cat. No.: B3511161
M. Wt: 447.4 g/mol
InChI Key: XQYQBGJXOSJFNM-UHFFFAOYSA-N
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Description

2,2’-[(4-bromophenyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione) is a chalcone derivative with an intriguing molecular structure. It contains a central cyclohexanedione core flanked by two aromatic rings, one of which bears a bromine substituent. This compound has garnered attention due to its potential biological activities and crystallographic properties .


Synthesis Analysis

The synthesis of this compound involves the condensation of 4-bromobenzaldehyde with 5,5-dimethylcyclohexane-1,3-dione under appropriate reaction conditions. The reaction proceeds via a Claisen-Schmidt condensation , resulting in the formation of the desired chalcone. Detailed synthetic protocols and optimization studies are available in the literature .


Molecular Structure Analysis

The crystallographic study reveals that 2,2’-[(4-bromophenyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione) crystallizes in the centrosymmetric space group P2_1/c . Within the solid state, the compound exhibits two strong intramolecular O-H···O hydrogen bonding interactions. Additionally, weak intermolecular interactions, such as C-H···O , π···π , and H···Br contacts, contribute to the self-assembly of molecules .


Chemical Reactions Analysis

The compound’s reactivity and chemical transformations have been explored. It can participate in nucleophilic addition reactions, undergo cyclization, and potentially serve as a precursor for the synthesis of more complex molecules. Further investigations into its reactivity with various nucleophiles and electrophiles are warranted .

Mechanism of Action

While specific biological targets remain to be fully elucidated, the presence of the chalcone scaffold suggests potential antioxidant , anti-inflammatory , or anticancer activities. Computational studies and in vitro assays are essential to unravel its precise mechanism of action .

Properties

IUPAC Name

2-[(4-bromophenyl)-(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27BrO4/c1-22(2)9-15(25)20(16(26)10-22)19(13-5-7-14(24)8-6-13)21-17(27)11-23(3,4)12-18(21)28/h5-8,19-21H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYQBGJXOSJFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)C(C2C(=O)CC(CC2=O)(C)C)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2'-[(4-bromophenyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione)
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2,2'-[(4-bromophenyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione)
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2,2'-[(4-bromophenyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione)
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2,2'-[(4-bromophenyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione)
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2,2'-[(4-bromophenyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione)
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2,2'-[(4-bromophenyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione)

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